molecular formula C6H9NOS B1321762 (4,5-Dimethylthiazol-2-YL)methanol CAS No. 99839-16-4

(4,5-Dimethylthiazol-2-YL)methanol

Cat. No.: B1321762
CAS No.: 99839-16-4
M. Wt: 143.21 g/mol
InChI Key: NNZZUYMCPDVPQA-UHFFFAOYSA-N
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Description

(4,5-Dimethylthiazol-2-YL)methanol is a chemical compound with the molecular formula C6H9NOS. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its role in various biochemical assays, particularly in the MTT assay, which is used to measure cell viability and proliferation .

Scientific Research Applications

(4,5-Dimethylthiazol-2-YL)methanol is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Target of Action

The primary target of (4,5-Dimethylthiazol-2-YL)methanol, also known as MTT, is the mitochondria of living cells . The compound interacts with the NAD(P)H-dependent cellular oxidoreductase enzymes present in the mitochondria .

Mode of Action

The mode of action of MTT involves its reduction by the NAD(P)H-dependent cellular oxidoreductase enzymes . These enzymes are capable of reducing MTT to its insoluble formazan, which has a purple color . This process requires active mitochondria .

Biochemical Pathways

The biochemical pathway involved in the action of MTT is the redox potential of the cell . The reduction of MTT to formazan is a redox reaction that reflects the metabolic activity of the cell . This process is used to assess cell viability as a function of redox potential .

Pharmacokinetics

The pharmacokinetics of MTT involve its conversion to formazan in living cells . The formazan is then solubilized, and its concentration is determined by optical density . The degree of light absorption is dependent on the degree of formazan concentration accumulated inside the cell and on the cell surface .

Result of Action

The result of the action of MTT is the formation of a purple-colored formazan . The intensity of the purple color is directly proportional to the number of viable cells present . Therefore, the MTT assay is used to measure the in vitro cytotoxic effects of drugs on cell lines or primary patient cells .

Action Environment

The action of MTT is influenced by environmental factors such as light and temperature . MTT assays are usually done in the dark since the MTT reagent is sensitive to light . The storage temperature for MTT is usually between 2-8°C . The compound is also sensitive to the presence of certain solvents .

Safety and Hazards

“(4,5-Dimethylthiazol-2-YL)methanol” is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 .

Biochemical Analysis

Biochemical Properties

(4,5-Dimethylthiazol-2-YL)methanol plays a crucial role in biochemical reactions, particularly in the context of cell viability assays. It is known to interact with enzymes such as succinate dehydrogenase, which is involved in the mitochondrial electron transport chain. This interaction leads to the reduction of this compound to formazan, a purple-colored compound that can be quantified spectrophotometrically. The presence of formazan indicates the metabolic activity of cells, as only viable cells can reduce this compound to formazan .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by serving as an indicator of cell viability and metabolic activity. The reduction of this compound to formazan occurs in the mitochondria, reflecting the activity of mitochondrial enzymes. This process can impact cell signaling pathways, gene expression, and cellular metabolism, providing insights into the health and functionality of cells .

Molecular Mechanism

The molecular mechanism of this compound involves its reduction by mitochondrial enzymes, particularly succinate dehydrogenase. This enzyme catalyzes the conversion of this compound to formazan, which accumulates within the cell. The extent of formazan production is directly proportional to the number of viable cells, as only metabolically active cells can carry out this reduction. This mechanism highlights the compound’s utility in assessing cell viability and metabolic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound and its degradation products can influence the accuracy of cell viability assays. Long-term studies have shown that this compound remains stable under controlled conditions, but its degradation can lead to reduced sensitivity in detecting viable cells. Therefore, it is essential to use freshly prepared solutions and conduct assays promptly to ensure reliable results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally non-toxic and effectively measures cell viability. At high doses, this compound can exhibit cytotoxic effects, leading to cell death and altered metabolic activity. These threshold effects highlight the importance of optimizing dosage to achieve accurate and reliable results in experimental studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to mitochondrial function. It interacts with enzymes such as succinate dehydrogenase, which plays a role in the tricarboxylic acid cycle and the electron transport chain. The reduction of this compound to formazan reflects the metabolic flux and activity of these pathways, providing insights into cellular energy production and metabolic health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. It is cell-permeable, allowing it to readily penetrate the plasma membrane of viable cells. Once inside the cell, this compound localizes to the mitochondria, where it undergoes reduction to formazan. This localization is crucial for its function as an indicator of cell viability and metabolic activity .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria. This localization is facilitated by its interaction with mitochondrial enzymes, which catalyze its reduction to formazan. The accumulation of formazan within the mitochondria reflects the metabolic activity of the cell and provides a visual indicator of cell viability. This subcellular targeting is essential for the compound’s effectiveness in cell viability assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethylthiazol-2-YL)methanol typically involves the reaction of 4,5-dimethylthiazole with formaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the methanol derivative. The general reaction scheme is as follows:

4,5-Dimethylthiazole+FormaldehydeThis compound\text{4,5-Dimethylthiazole} + \text{Formaldehyde} \rightarrow \text{this compound} 4,5-Dimethylthiazole+Formaldehyde→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethylthiazol-2-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are commonly used in substitution reactions.

Major Products

Comparison with Similar Compounds

Similar Compounds

    XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT but produces a water-soluble formazan product, eliminating the need for a solubilization step.

    MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Also used in cell viability assays and produces a soluble formazan product in the presence of phenazine methosulfate (PMS).

    WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium): Another tetrazolium salt that produces a water-soluble formazan product and is used in cell proliferation assays.

Uniqueness

(4,5-Dimethylthiazol-2-YL)methanol is unique in its widespread use in the MTT assay, which is a well-established method for assessing cell viability and proliferation. Its ability to be reduced by mitochondrial enzymes to form a colored formazan product makes it a valuable tool in various biochemical and medical research applications .

Properties

IUPAC Name

(4,5-dimethyl-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-4-5(2)9-6(3-8)7-4/h8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZZUYMCPDVPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606796
Record name (4,5-Dimethyl-1,3-thiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99839-16-4
Record name 4,5-Dimethyl-2-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99839-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4,5-Dimethyl-1,3-thiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dimethyl-1,3-thiazol-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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